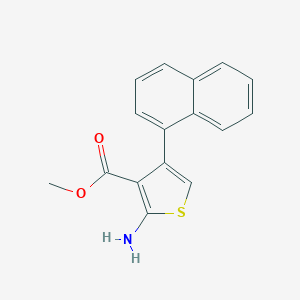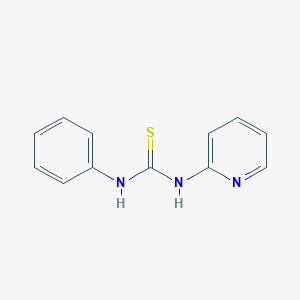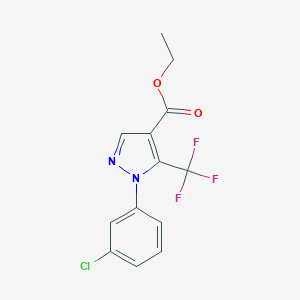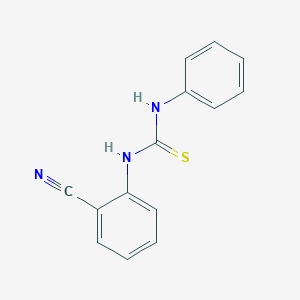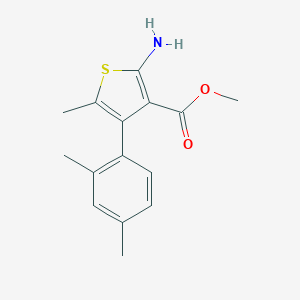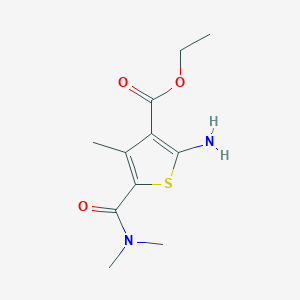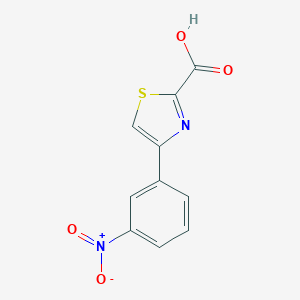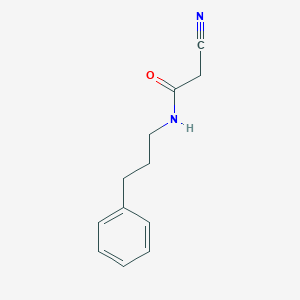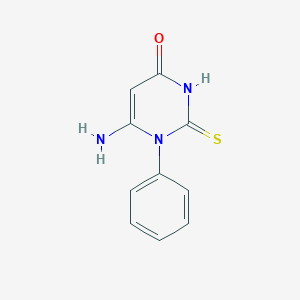![molecular formula C15H13ClO2 B183178 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 72293-95-9](/img/structure/B183178.png)
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone, commonly known as CBOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
CBOPE has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOPE has been shown to have antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In material science, CBOPE has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, CBOPE has been used as a reagent for the preparation of various organic compounds.
Mécanisme D'action
The mechanism of action of CBOPE is not fully understood. However, studies have shown that CBOPE can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBOPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
CBOPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBOPE can inhibit the growth of cancer cells such as breast cancer cells and lung cancer cells. CBOPE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CBOPE has been shown to have antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBOPE in lab experiments is its relatively simple synthesis method. CBOPE can be synthesized in a one-pot reaction with a high yield. Another advantage is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of CBOPE.
Orientations Futures
There are several future directions for CBOPE research. One direction is to further investigate its antitumor activity and potential as a lead compound for the development of new anticancer drugs. Another direction is to explore its potential applications in material science and organic synthesis. In addition, further studies are needed to understand the mechanism of action and biochemical and physiological effects of CBOPE.
Méthodes De Synthèse
CBOPE can be synthesized through the reaction of 4-hydroxyacetophenone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of CBOPE as a white crystalline solid with a yield of approximately 75%.
Propriétés
Numéro CAS |
72293-95-9 |
|---|---|
Nom du produit |
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone |
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3 |
Clé InChI |
ZQPMKDLVFWDXRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



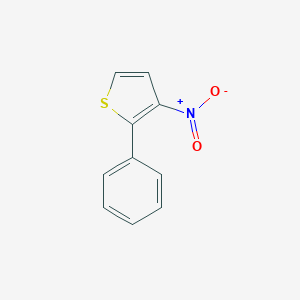
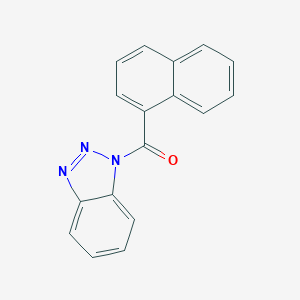
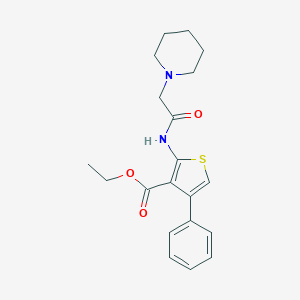
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
